molecular formula C19H23N3O4S2 B2531859 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868965-31-5

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2531859
CAS No.: 868965-31-5
M. Wt: 421.53
InChI Key: VHBGTCLGGMRDSY-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzothiophene core substituted at the 2-position with a 4-(dimethylsulfamoyl)benzamido group and at the 3-position with an N-methylcarboxamide moiety (Fig. 1). The dimethylsulfamoyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence target binding interactions.

Properties

IUPAC Name

2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-20-18(24)16-14-6-4-5-7-15(14)27-19(16)21-17(23)12-8-10-13(11-9-12)28(25,26)22(2)3/h8-11H,4-7H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBGTCLGGMRDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzamido and dimethylsulfamoyl intermediates. These intermediates are then coupled with the tetrahydrobenzothiophene ring under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure Variations

The tetrahydrobenzothiophene core is shared with several analogs, but substitutions and ring systems vary significantly:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notes References
Target Compound Tetrahydrobenzothiophene 4-(Dimethylsulfamoyl)benzamido, N-methylcarboxamide ~449.5 (estimated) Potential metabolic stability
2-[(2,4-Dichlorobenzoyl)amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzothiophene 2,4-Dichlorobenzamido, 2-methoxyethylcarboxamide ~466.3 (estimated) Increased lipophilicity
2-{(E)-[4-(Benzyloxy)benzylidene]amino}-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzothiophene 4-Benzyloxybenzylideneamino, N-cyclohexylcarboxamide ~503.6 (estimated) Extended conjugation system
2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide Thieno[2,3-c]pyridine 4-(Dimethylsulfamoyl)benzamido, N,6-dimethylcarboxamide ~463.5 (estimated) Planar heterocyclic core

Key Observations :

  • Electron-Withdrawing Groups : The dimethylsulfamoyl group in the target compound may improve solubility compared to the dichlorobenzamido group in , which increases lipophilicity but risks metabolic oxidation.
  • Core Flexibility: The thieno[2,3-c]pyridine analog introduces aromaticity and planarity, which could alter binding kinetics compared to the semi-saturated tetrahydrobenzothiophene.

Biological Activity

The compound 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 306.38 g/mol
  • CAS Number : 868965-31-5

The compound features a benzothiophene core with a dimethylsulfamoyl group and an amide linkage, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including aldose reductase, which is involved in glucose metabolism and implicated in diabetic complications .
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain perception and neuroprotection .
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cellular models .

Analgesic Activity

A study conducted using the "hot plate" method on outbred white mice demonstrated that derivatives of benzothiophene compounds exhibited significant analgesic effects compared to standard analgesics like metamizole . This suggests that the compound may possess pain-relieving properties.

Aldose Reductase Inhibition

Research indicates that the compound acts as an aldose reductase inhibitor, with IC50_{50} values suggesting potency comparable to established inhibitors . This inhibition is crucial in mitigating complications associated with diabetes by preventing the accumulation of sorbitol and fructose.

Case Studies

StudyMethodologyFindings
Analgesic StudyHot Plate Test on MiceSignificant analgesic effects exceeding control drugs
Enzyme InhibitionIn vitro assays on Aldose ReductaseIC50_{50} values indicate strong inhibition activity
Neuroprotection StudyCellular ModelsReduction in oxidative stress markers

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